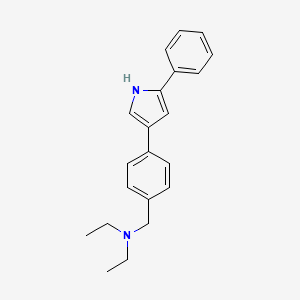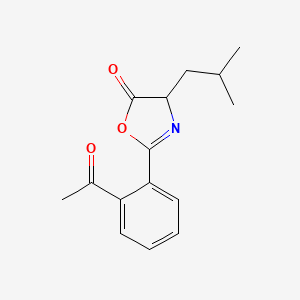
1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone is an organic compound that belongs to the class of sulfones. This compound is characterized by the presence of a phenyl group attached to a pyrrole ring, which is further substituted with a phenylsulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of a pyrrole derivative with a phenylsulfonyl chloride in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phenylsulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(1-(phenylsulfonyl)-1H-indol-2-yl)methanone
- Fluoro(phenylsulfonyl)methane derivatives
- 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives
Uniqueness
Phenyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and pyrrole rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications .
Properties
CAS No. |
81453-99-8 |
|---|---|
Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13NO3S/c19-17(14-7-3-1-4-8-14)15-11-12-18(13-15)22(20,21)16-9-5-2-6-10-16/h1-13H |
InChI Key |
OBDINRKZIIQNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
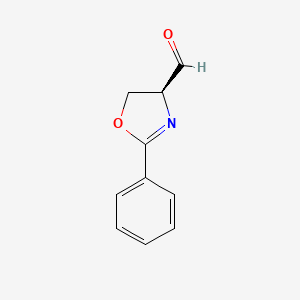
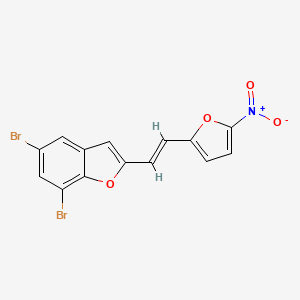
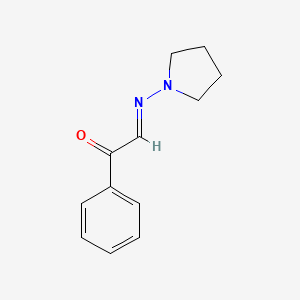

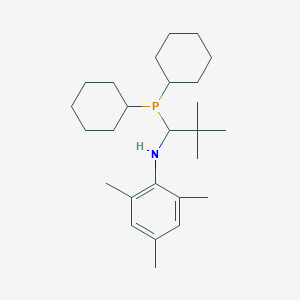
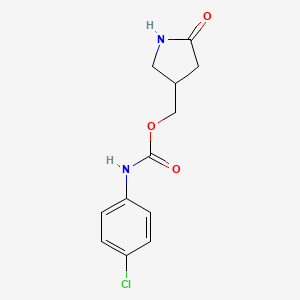
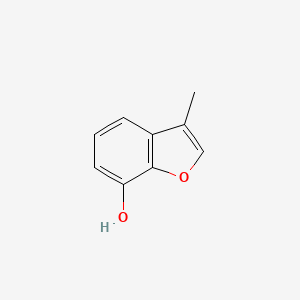
![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
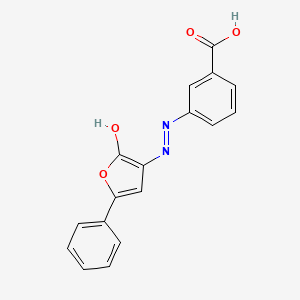
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
